molecular formula C19H23N3O2 B2685202 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime CAS No. 338396-70-6

2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime

Cat. No.: B2685202
CAS No.: 338396-70-6
M. Wt: 325.412
InChI Key: KDVQSRCLTZEPEN-FMQUCBEESA-N
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Description

2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a piperazine derivative that has shown promising results in various in vitro and in vivo experiments.

Scientific Research Applications

Antipsychotic Activity and Synthesis

The design and synthesis of biphenyl moiety linked with aryl piperazine, including derivatives of 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone, have shown considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. These compounds exhibit promising antipsychotic profiles with a focus on reducing the potency for catalepsy induction. Computational studies, including quantitative structure-activity relationship (QSAR) analyses, support these findings, emphasizing the strategic design of compounds for enhanced antipsychotic effects (Bhosale et al., 2014).

Computational and Vibrational Studies

Computational assessment of synthesized 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone derivatives has provided insights into their biochemical properties. Vibrational assignments and first principle calculations have identified multiple conformations, aiding in understanding the molecular docking mechanisms of these molecules as agonists in human receptors. Reactivity properties were evaluated using concepts such as Average Local Ionization Energies (ALIE) and Fukui functions, predicting the biodegradability of these compounds in aqueous solutions (Onawole et al., 2017).

Antimicrobial and Antifungal Activities

Novel conazole analogues containing a piperazine nucleus have been synthesized and evaluated for antimicrobial and antifungal activities. These compounds were screened for their potential against various microbial strains, showing promising results. The synthesis was performed using green chemistry techniques like microwave and ultrasound irradiation, optimizing the conditions for an environmentally friendly synthesis process (Mermer et al., 2018).

σ1 Receptor Antagonism for Pain Management

A series of pyrazoles leading to the identification of a σ1 receptor antagonist clinical candidate for pain management showcases the therapeutic potential of derivatives of 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone. These compounds exhibit outstanding aqueous solubility and high metabolic stability across species, alongside demonstrating antinociceptive properties in animal models (Díaz et al., 2020).

Electrochemical Synthesis

The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been explored as a method for synthesizing new phenylpiperazine derivatives. This approach utilizes arylsulfinic acids as nucleophiles in aqueous solutions, offering a facile and environmentally friendly method for the synthesis of these compounds with high atom economy and under safe waste conditions (Nematollahi & Amani, 2011).

Properties

IUPAC Name

(NZ)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-9-7-17(8-10-18)22-13-11-21(12-14-22)15-19(20-23)16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVQSRCLTZEPEN-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\O)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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